

O-Desmethyl Quinidine: A Comprehensive Physicochemical Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O*-Desmethyl quinidine

Cat. No.: B15600928

[Get Quote](#)

An In-depth Technical Guide

Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary metabolite of the well-known antiarrhythmic drug, quinidine.^{[1][2]} As a metabolite, its physicochemical properties play a crucial role in its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its potential therapeutic or toxic effects. This technical guide provides a comprehensive overview of the core physicochemical properties of **O-Desmethyl quinidine**, presenting quantitative data in a structured format, outlining general experimental methodologies, and visualizing key relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical characteristics of a drug candidate or its metabolites is fundamental for successful drug development. These properties dictate how the molecule behaves in a biological system.

Identity and Structure

- IUPAC Name: 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol^[3]

- Synonyms: 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine[3][4][5]
- CAS Number: 70877-75-7[1][4]
- Chemical Formula: C₁₉H₂₂N₂O₂[1][4]
- Molecular Weight: 310.39 g/mol [1][4][6]

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical data for **O-Desmethyl quinidine**. It is important to note that some of the presented values are predicted based on in silico models.

Property	Value	Source(s)
Melting Point	152 °C to 190 °C	[4][6]
Boiling Point	514.6 ± 45.0 °C (Predicted)	[6]
Density	1.28 ± 0.1 g/cm ³ (Predicted)	[6]
pKa	8.82 ± 0.40 (Predicted)	[6]
LogP (Octanol-Water)	2.6 to 2.8702	[7][8]
Topological Polar Surface Area (TPSA)	56.59 Å ²	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	4	[7]
Rotatable Bonds	3	[7]

Solubility Profile	Observation	Source(s)
DMSO	Soluble (Slightly)	[6][9][10]
Ethanol	Soluble (Slightly)	[6]
Methanol	Soluble (Slightly)	[6]

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for the determination of **O-Desmethyl quinidine**'s physicochemical properties are not readily available in the public domain, the following are standard methodologies employed in the pharmaceutical industry for such characterizations.

Melting Point Determination

A standard method for determining the melting point of a solid compound is using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded.

Solubility Assessment

Thermodynamic solubility is typically determined by the shake-flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH. The suspension is then agitated at a constant temperature until equilibrium is reached. Subsequently, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve. Capillary electrophoresis and spectrophotometry are also commonly used techniques.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (LogP). The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each

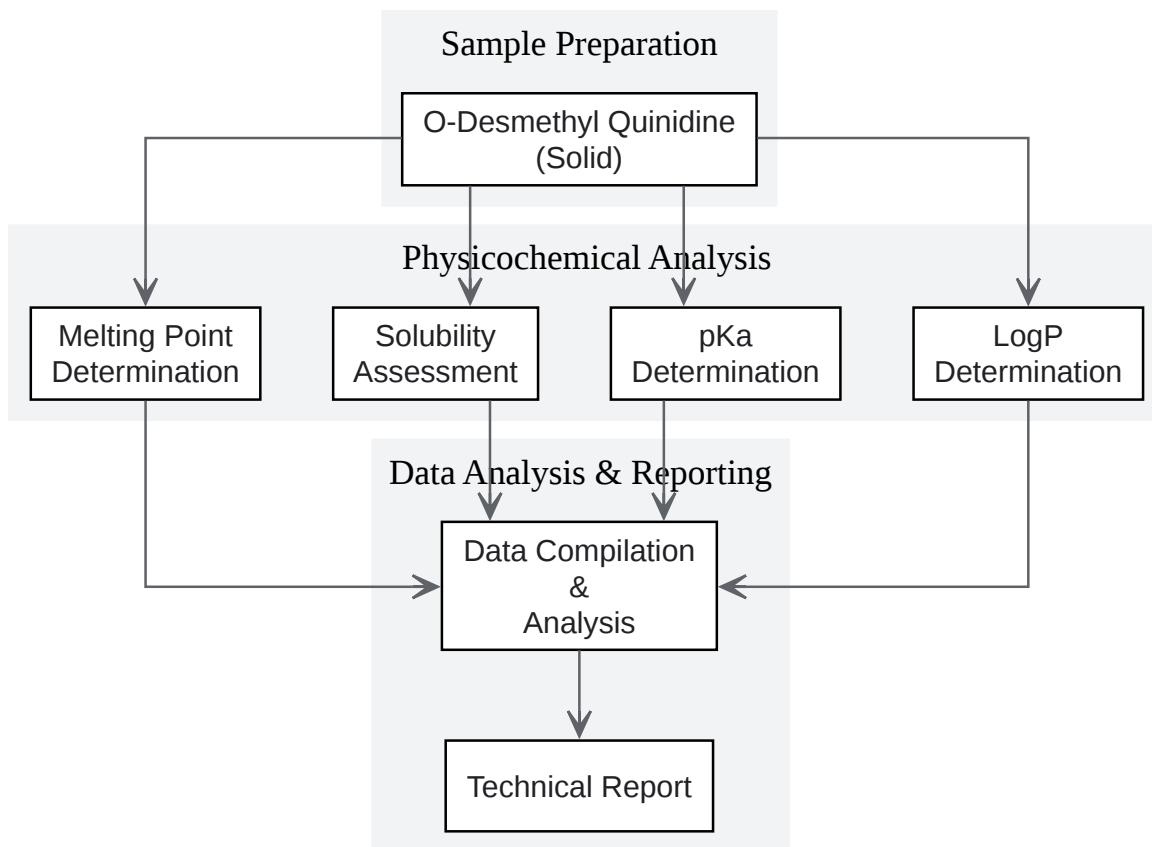

phase is measured. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a faster, alternative method that correlates retention time with LogP.

Visualizing Key Relationships

Diagrams are powerful tools for representing complex information concisely. The following sections provide Graphviz diagrams to illustrate the metabolic relationship of **O-Desmethyl quinidine** and a general experimental workflow for physicochemical characterization.

Metabolic Pathway of Quinidine to O-Desmethyl Quinidine

O-Desmethyl quinidine is a metabolite of quinidine, an antiarrhythmic agent that primarily acts by blocking sodium and potassium channels in the heart.^[11] The metabolic process involves the O-demethylation of the methoxy group on the quinoline ring of quinidine.



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Quinidine to **O-Desmethyl Quinidine**.

General Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a compound like **O-Desmethyl quinidine** follows a structured experimental workflow. This typically involves sample preparation, a series of analytical tests, and subsequent data analysis.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the known physicochemical properties of **O-Desmethyl quinidine**. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental methodologies provide a basis for further laboratory investigation. The provided diagrams visually articulate its metabolic origin and a standard workflow for its characterization. For drug development professionals, a comprehensive understanding of these fundamental properties is a critical first step in evaluating the potential of **O-Desmethyl quinidine** and informing the design of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. O-Desmethyl quinidine | 70877-75-7 | FD21314 | Biosynth [biosynth.com]
- 5. clinivex.com [clinivex.com]
- 6. 70877-75-7 CAS MSDS (O-Desmethyl Quinidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. CID 46781188 | C19H22N2O2 | CID 46781188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. O-Desmethyl Quinidine Supplier | CAS 70877-75-7 | AOBIOUS [aobious.com]
- 11. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [O-Desmethyl Quinidine: A Comprehensive Physicochemical Profile for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600928#physicochemical-properties-of-o-desmethyl-quinidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com